4-((2-Hydroxy-3,5-diiodobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
- Its chemical structure consists of a triazole ring (a five-membered ring containing three nitrogen atoms) with an iodo-substituted benzylidene moiety and a methyl group.
- The compound exhibits interesting properties due to its iodine substituents and aromatic ring system.
4-((2-Hydroxy-3,5-diiodobenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione: , often referred to as , is a heterocyclic compound.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Iodo-Triazole: undergoes various reactions:
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for designing novel heterocyclic compounds.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antifungal properties).
Medicine: Explored for drug development (e.g., antitumor agents, enzyme inhibitors).
Industry: Employed in materials science (e.g., dyes, catalysts).
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or cellular components.
Pathways: It could modulate specific biochemical pathways (e.g., cell signaling, metabolic pathways).
Further Research Needed: Detailed studies are required to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: The combination of iodine substituents, triazole ring, and benzylidene group makes unique.
Similar Compounds:
Remember that Iodo-Triazole holds promise in various scientific fields, but further research is essential to unlock its full potential
Properties
CAS No. |
478256-38-1 |
---|---|
Molecular Formula |
C16H12I2N4OS |
Molecular Weight |
562.2 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12I2N4OS/c1-9-3-2-4-10(5-9)15-20-21-16(24)22(15)19-8-11-6-12(17)7-13(18)14(11)23/h2-8,23H,1H3,(H,21,24)/b19-8+ |
InChI Key |
VESWMIUTLTXHAF-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O |
Origin of Product |
United States |
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